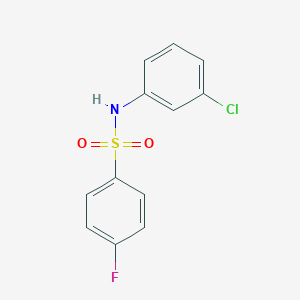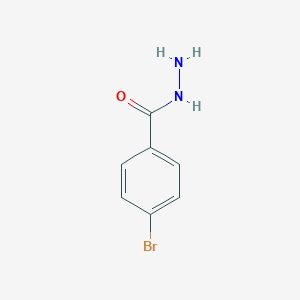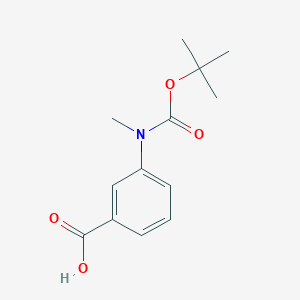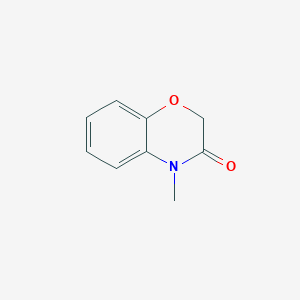
N-(3-chlorophenyl)-4-fluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-4-fluorobenzenesulfonamide, also known as CFTRinh-172, is a small molecule inhibitor that has been widely used in scientific research to study the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is an ion channel that regulates the transport of chloride and bicarbonate ions across the cell membrane, and its dysfunction is associated with the genetic disease cystic fibrosis. CFTRinh-172 has been shown to selectively inhibit CFTR function by binding to a specific site on the protein, making it a valuable tool for studying CFTR biology and developing new therapies for cystic fibrosis.
Mecanismo De Acción
N-(3-chlorophenyl)-4-fluorobenzenesulfonamide binds to a specific site on the CFTR protein known as the regulatory domain, which is involved in the regulation of CFTR function. By binding to this site, N-(3-chlorophenyl)-4-fluorobenzenesulfonamide prevents the opening of the CFTR channel and the transport of chloride and bicarbonate ions across the cell membrane. The exact mechanism of action of N-(3-chlorophenyl)-4-fluorobenzenesulfonamide is still not fully understood, but it is thought to involve conformational changes in the CFTR protein that affect its function.
Efectos Bioquímicos Y Fisiológicos
N-(3-chlorophenyl)-4-fluorobenzenesulfonamide has been shown to selectively inhibit CFTR function without affecting other ion channels or transporters in the cell. This specificity makes it a valuable tool for studying CFTR biology and developing new therapies for cystic fibrosis. N-(3-chlorophenyl)-4-fluorobenzenesulfonamide has been shown to reduce airway surface liquid volume and mucus viscosity in animal models of cystic fibrosis, suggesting that it could be used to improve lung function in patients with the disease. However, further studies are needed to determine the safety and efficacy of N-(3-chlorophenyl)-4-fluorobenzenesulfonamide as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chlorophenyl)-4-fluorobenzenesulfonamide has several advantages as a tool for studying CFTR function. It is a highly selective inhibitor of CFTR that does not affect other ion channels or transporters in the cell. It is also relatively easy to use and has been widely used in scientific research, with a large body of literature supporting its use. However, there are also some limitations to using N-(3-chlorophenyl)-4-fluorobenzenesulfonamide in lab experiments. It is a small molecule inhibitor that may not accurately reflect the complex regulation of CFTR in vivo. It also has limited solubility in water, which can make it difficult to use in certain experimental setups.
Direcciones Futuras
There are several future directions for research on N-(3-chlorophenyl)-4-fluorobenzenesulfonamide and its role in cystic fibrosis. One area of research is the development of new CFTR modulators that can overcome the limitations of N-(3-chlorophenyl)-4-fluorobenzenesulfonamide and improve lung function in patients with cystic fibrosis. Another area of research is the investigation of the molecular mechanisms underlying CFTR inhibition by N-(3-chlorophenyl)-4-fluorobenzenesulfonamide, which could lead to the development of more specific and effective CFTR inhibitors. Finally, there is a need for further studies to determine the safety and efficacy of N-(3-chlorophenyl)-4-fluorobenzenesulfonamide as a therapeutic agent for cystic fibrosis.
Métodos De Síntesis
N-(3-chlorophenyl)-4-fluorobenzenesulfonamide can be synthesized using a multistep procedure starting from 3-chlorophenylamine and 4-fluorobenzenesulfonyl chloride. The reaction involves the formation of an amide bond between the amine and sulfonyl chloride groups, followed by a series of purification steps to isolate the final product. The synthesis of N-(3-chlorophenyl)-4-fluorobenzenesulfonamide has been described in detail in several publications, including a patent application by the original inventors.
Aplicaciones Científicas De Investigación
N-(3-chlorophenyl)-4-fluorobenzenesulfonamide has been used extensively in scientific research to study the function of CFTR and its role in cystic fibrosis. It has been shown to inhibit CFTR-mediated chloride and bicarbonate transport in various cell types, including airway epithelial cells, pancreatic duct cells, and intestinal cells. N-(3-chlorophenyl)-4-fluorobenzenesulfonamide has also been used to investigate the regulation of CFTR by other proteins and signaling pathways, as well as to develop new therapies for cystic fibrosis based on CFTR modulation.
Propiedades
Número CAS |
3798-82-1 |
|---|---|
Nombre del producto |
N-(3-chlorophenyl)-4-fluorobenzenesulfonamide |
Fórmula molecular |
C12H9ClFNO2S |
Peso molecular |
285.72 g/mol |
Nombre IUPAC |
N-(3-chlorophenyl)-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C12H9ClFNO2S/c13-9-2-1-3-11(8-9)15-18(16,17)12-6-4-10(14)5-7-12/h1-8,15H |
Clave InChI |
NLAAPDRBWPCVOH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)NS(=O)(=O)C2=CC=C(C=C2)F |
SMILES canónico |
C1=CC(=CC(=C1)Cl)NS(=O)(=O)C2=CC=C(C=C2)F |
Otros números CAS |
3798-82-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(Hydroxymethyl)cyclopent-2-EN-1-YL]-2-methylpropanamide](/img/structure/B182509.png)












